(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₉NO₅S and a molecular weight of 265.33 g/mol. It is characterized by its structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl oxy group at the 3-position. This compound appears as a pale-yellow to yellow-brown solid or semi-solid, and it is known for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .
S-Tert-Boc-MSP does not have a known direct mechanism of action. Its significance lies in its ability to be transformed into other molecules with potential biological activities through further synthetic steps.
The reactivity of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate can be attributed to its functional groups. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, while the carboxylate moiety can undergo esterification or hydrolysis. Furthermore, this compound may engage in various coupling reactions, making it versatile in synthetic organic chemistry .
Research indicates that derivatives of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate exhibit significant biological activity, particularly as potential antimicrobial agents. Studies have highlighted its effectiveness against various bacterial strains, suggesting that modifications to its structure could enhance its therapeutic efficacy. The biological mechanisms are still under investigation, but preliminary results indicate promising applications in treating infections.
The synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves several key steps:
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several notable applications:
Several compounds share structural similarities with (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | 129888-60-4 | 0.93 | Piperidine ring instead of pyrrolidine |
(R)-1-N-Boc-3-Methanesulfonyloxypiperidine | 404577-34-0 | 0.93 | Boc protection; piperidine structure |
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | 0.70 | Hydroxy group instead of methylsulfonyl |
(R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 139986-03-1 | 0.70 | Tosyloxy group; different leaving group |
The uniqueness of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate lies primarily in its specific methylsulfonyl oxy substitution and its potential for further derivatization, which may enhance its biological activity compared to similar compounds .